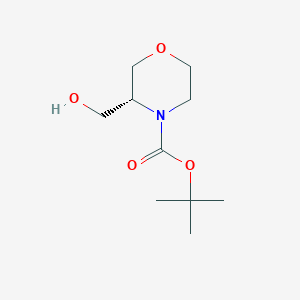

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Übersicht

Beschreibung

Tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

®-4-Boc-(3-Hydroxymethyl)morpholine, also known as ®-4-Boc-3-hydroxymethylmorpholine or tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, is a compound used in the synthesis of morpholino nucleosides . The primary targets of this compound are nucleobases, which are key components of nucleic acids .

Mode of Action

The compound interacts with its targets through a condensation process under Lewis acid conditions . This interaction results in the formation of modified morpholino monomers .

Biochemical Pathways

The biochemical pathway involved in the action of ®-4-Boc-(3-Hydroxymethyl)morpholine starts with the synthesis of a common precursor, 6-hydroxymethyl-morpholine acetal . This precursor is synthesized via the oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence . The resulting morpholino monomers can then be used in the synthesis of oligonucleotides .

Result of Action

The result of the compound’s action is the production of modified morpholino monomers . These monomers can be used in the synthesis of oligonucleotides, which regulate gene expression by interacting selectively with the RNA target . This can block the transfer of genetic information and, in turn, the production of degenerate proteins .

Action Environment

The action of ®-4-Boc-(3-Hydroxymethyl)morpholine can be influenced by various environmental factors. For example, the Lewis acid conditions under which the compound interacts with nucleobases can affect the efficiency of the condensation process . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

Biologische Aktivität

Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a morpholine derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₉NO₄, and it has a molecular weight of 201.26 g/mol. The compound features a morpholine ring structure, which is known for its diverse reactivity and ability to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. These interactions can lead to modulation of cellular pathways, influencing processes such as apoptosis, oxidative stress response, and metabolic regulation.

1. Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in developing new antimicrobial agents.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

2. Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation .

3. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neuronal survival under stress conditions.

Research Findings:

In a study assessing oxidative stress in neuronal cells exposed to toxic agents, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl morpholine-4-carboxylate | C₉H₁₉NO₄ | Lacks hydroxymethyl group | Limited antibacterial activity |

| Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate | C₁₂H₂₃NO₄ | Additional dimethyl groups | Enhanced antimicrobial activity |

| Tert-butyl 4-(aminomethyl)morpholine-4-carboxylate | C₁₁H₂₃N₃O₄ | Contains amino group | Potential anticancer activity |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for creating diverse derivatives .

Medicinal Chemistry

This compound is notably used as a precursor in the development of pharmaceuticals. It has been identified as a key intermediate in synthesizing BMS-599626, a selective inhibitor of human epidermal growth factor receptors (EGFR) 1 and 2, which is significant in cancer treatment .

Biochemical Studies

In biological research, this compound is utilized to study enzyme inhibitors and other biologically active compounds. Its interaction with specific molecular targets allows researchers to explore its potential therapeutic effects .

Industrial Applications

The compound is also applied in the production of specialty chemicals and materials. It exhibits properties suitable for use as a catalyst in the synthesis of polyurethane foams and as a surfactant or extractant .

Data Table: Applications Overview

| Application Area | Specific Use | Key Insights |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Enables diverse chemical transformations |

| Medicinal Chemistry | Precursor for BMS-599626 | Targeting EGFR for cancer treatment |

| Biochemical Studies | Study of enzyme inhibitors | Potential therapeutic interactions |

| Industrial Applications | Catalyst in polyurethane production | Useful as surfactants and extractants |

Case Study 1: Development of BMS-599626

BMS-599626 is a potent inhibitor of EGFR kinases developed using this compound as an intermediate. This compound's ability to selectively inhibit these kinases has led to promising results in clinical trials for treating various cancers .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that derivatives of this compound can interact with specific enzymes, providing insights into their mechanisms of action. These studies are crucial for understanding how such compounds can be utilized therapeutically .

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQSXVGBMCJQAG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363823 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215917-99-0 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.